molecular formula C16H17NO3 B8480588 3-Benzyloxy-5-hydroxy-N,N-dimethylbenzamide

3-Benzyloxy-5-hydroxy-N,N-dimethylbenzamide

Cat. No. B8480588
M. Wt: 271.31 g/mol
InChI Key: NVMAAVBWWJGZDF-UHFFFAOYSA-N
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Patent
US07795236B2

Procedure details

3-Acetoxy-5-benzyloxybenzoic acid (1.0 g) was suspended in dichloromethane (12 mL), oxalyl chloride (0.49 g), N,N-dimethylformamide (0.01 mL), tetrahydrofuran was added sequentially, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure and then dichloromethane was added to the residue. Dimethylamine hydrochloride (0.28 g) and pyridine (0.1 mL) were added to the reaction mixture and stirred at room temperature for 24 hours. The reaction mixture was concentrated under reduced pressure and the residue obtained was dissolved in tetrahydrofuran (15 mL). Sodium methoxide-methanol solution (5.2 mol/L, 1.02 mL) was added to the reaction mixture and stirred at room temperature for 30 minutes. One mol/L hydrochloric acid was added to the reaction mixture and the whole was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue obtained was purified by column chromatography on silica gel (eluent: ethylacetate/hexane=1/1) to give the title compound (0.67 g).
Name
3-Acetoxy-5-benzyloxybenzoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.01 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Sodium methoxide methanol
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:13]=1)[C:8](O)=[O:9])(=O)C.C(Cl)(=O)C(Cl)=O.C[O-].[Na+].CO.Cl.[CH3:34][N:35](C)[CH:36]=O>ClCCl.O1CCCC1>[CH2:15]([O:14][C:12]1[CH:11]=[C:7]([CH:6]=[C:5]([OH:4])[CH:13]=1)[C:8]([N:35]([CH3:36])[CH3:34])=[O:9])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
3-Acetoxy-5-benzyloxybenzoic acid
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1)OCC1=CC=CC=C1
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.01 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Sodium methoxide methanol
Quantity
1.02 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
dichloromethane was added to the residue
ADDITION
Type
ADDITION
Details
Dimethylamine hydrochloride (0.28 g) and pyridine (0.1 mL) were added to the reaction mixture
STIRRING
Type
STIRRING
Details
stirred at room temperature for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (eluent: ethylacetate/hexane=1/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)N(C)C)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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